

Theoretical Investigation of Hexahydropyrimidine Stability: A Technical Guide

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Compound of Interest

Compound Name: *Hexahydropyrimidine*

Cat. No.: *B1621009*

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Executive Summary

Hexahydropyrimidines are six-membered heterocyclic compounds that form the core scaffold of numerous natural and synthetic bioactive molecules.^[1] Their biological activity is intimately linked to their three-dimensional structure, making a thorough understanding of their conformational stability paramount for rational drug design and development.^[2] This technical guide provides an in-depth overview of the theoretical and computational methods employed to investigate the stability of **hexahydropyrimidines**. It details the principles of their conformational analysis, outlines the computational protocols for stability assessment, and presents key findings from quantum chemical calculations.

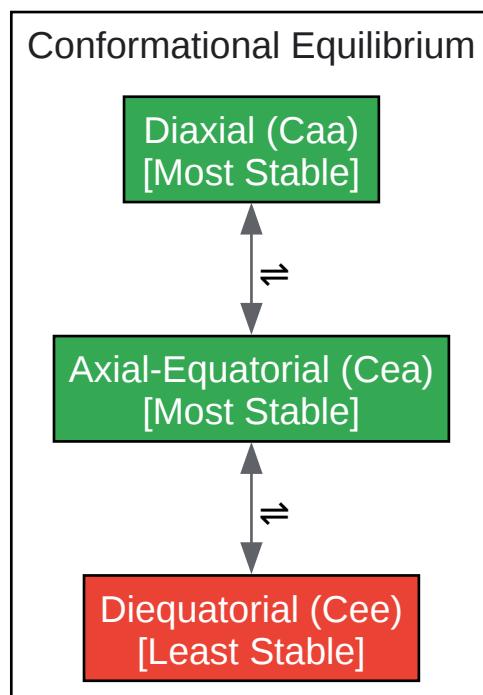
Conformational Landscape of Hexahydropyrimidines

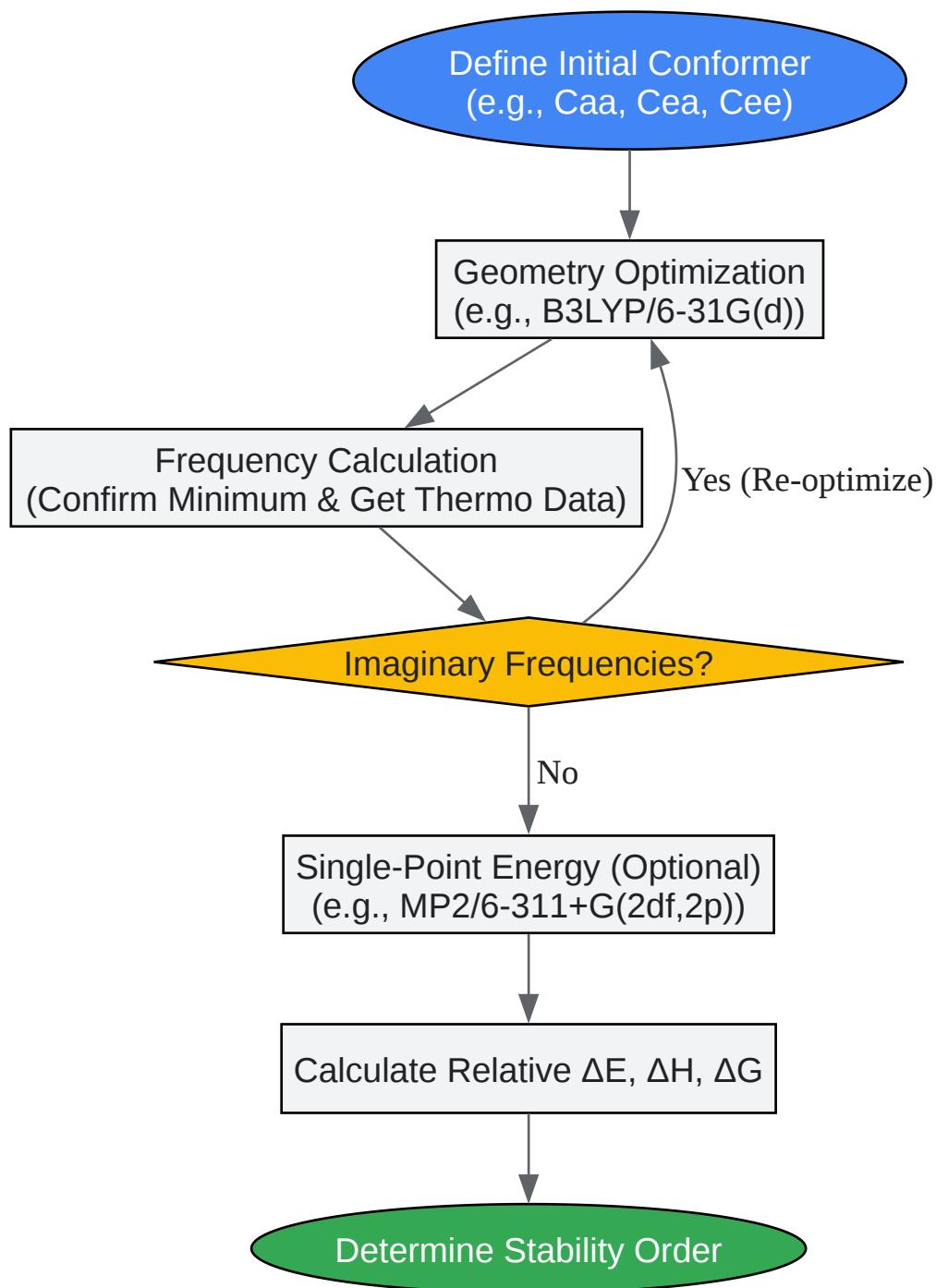
The unsubstituted **hexahydropyrimidine** ring is conformationally flexible. Its stability is primarily dictated by the orientation of substituents on the nitrogen atoms, leading to different chair-like conformations. The interplay of steric and electronic effects, including anomeric effects and intramolecular hydrogen bonding, governs the preferred geometry.^[2]

The three primary chair conformations are distinguished by the orientation (axial 'a' or equatorial 'e') of the N-H bonds:

- Diequatorial (Cee): Both N-H bonds occupy equatorial positions.
- Axial-Equatorial (Cea): One N-H bond is axial, and the other is equatorial.
- Diaxial (Caa): Both N-H bonds occupy axial positions.

Theoretical studies have established that the most stable conformers are the diaxial (Caa) and axial-equatorial (Cea) chairs.^[3] The diequatorial (Cee) form is significantly less stable, with an estimated occupancy of less than 1.7% at room temperature.^[3] This preference is influenced by the anomeric effect, which involves the interaction of the nitrogen lone pair electrons with the antibonding orbital of an adjacent C-H bond, and can be modulated by intramolecular hydrogen bonding in substituted derivatives.^[2]



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References

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